Quinoline-3,6-dicarboxylic acid

Description

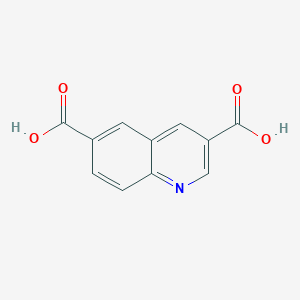

Quinoline-3,6-dicarboxylic acid (C₁₁H₇NO₄, molecular weight 233.17 g/mol) is a heterocyclic compound featuring a quinoline backbone with carboxylic acid groups at positions 3 and 4. Its structure enables diverse applications, including metal coordination, catalysis, and photovoltaic materials. The compound’s conjugated aromatic system and dual carboxylic acid groups enhance its ability to form stable complexes with transition metals and participate in hydrogen bonding, making it valuable in supramolecular chemistry and materials science .

Properties

Molecular Formula |

C11H7NO4 |

|---|---|

Molecular Weight |

217.18 g/mol |

IUPAC Name |

quinoline-3,6-dicarboxylic acid |

InChI |

InChI=1S/C11H7NO4/c13-10(14)6-1-2-9-7(3-6)4-8(5-12-9)11(15)16/h1-5H,(H,13,14)(H,15,16) |

InChI Key |

FXNZIXQYIVNAOF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=NC=C(C=C2C=C1C(=O)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Formation of 3-Anilinosuccinimide

- React maleic anhydride with aniline in o-dichlorobenzene at 175–180°C for one hour.

- The reaction mixture is cooled, and the product precipitates out.

- The yield is approximately 74% for the 3-anilinosuccinimide intermediate.

Oxidation to 3-Anilino-N-substituted-maleimide

- The 3-anilinosuccinimide is oxidized in an inert solvent to form the maleimide derivative.

Reaction with Dimethylformamide Dimethyl Acetal or Vilsmeier Reagent

- The maleimide reacts with at least 2 molar equivalents of dimethylformamide dimethyl acetal or with a Vilsmeier reagent (prepared from dimethylformamide and phosphorus oxychloride) in an inert aromatic or chlorinated solvent at reflux.

- This yields a 3-phenylimino-4-dimethylaminomethylene-N-substituted-succinimide intermediate.

Cyclization to Acridinimide

- The intermediate is cyclized using polyphosphoric acid at 130–145°C to form an acridinimide.

Hydrolysis to Quinoline-2,3-dicarboxylic Acid

- Hydrolysis of the acridinimide with a base (water or aqueous alcohol) followed by acidification precipitates the quinoline dicarboxylic acid.

While this method is specifically described for quinoline-2,3-dicarboxylic acid, the approach is adaptable to synthesize this compound by appropriate selection of starting materials and reaction conditions, as the underlying chemistry of cyclization and oxidation is similar.

Palladium-Catalyzed Carbonylation and Hydrolysis Route

Another advanced method involves palladium-catalyzed carbonylation of dichloroquinoline derivatives followed by hydrolysis to yield quinoline dicarboxylic acids. This method is outlined in patent CN101781247B and involves:

Carbonylation

- Starting from 6-methyl-2,3-dichloroquinoline or 4-hydroxy-2,3-dichloroquinoline, the compound is reacted in methanol with triphenylphosphine and palladium chloride catalysts.

- Carbon monoxide is introduced under pressure (20 atm), and the reaction is heated to 140–150°C for 3–4 hours in an autoclave.

- This process yields dimethyl quinoline dicarboxylate esters.

Hydrolysis

- The dimethyl esters are dissolved in methanol and treated with 10% aqueous sodium hydroxide.

- Refluxing for 2 hours followed by acidification with hydrochloric acid precipitates the quinoline dicarboxylic acid.

Thermal Treatment

- The isolated dicarboxylic acid is heated in anisole at 153°C for 4 hours to induce rearrangement or further transformation, yielding the desired this compound derivatives.

This method provides a route to substituted quinoline dicarboxylic acids, including the 3,6-isomer, through controlled carbonylation and hydrolysis steps.

Comparative Analysis of Preparation Methods

| Aspect | Anilinosuccinimide Oxidation & Cyclization | Palladium-Catalyzed Carbonylation & Hydrolysis |

|---|---|---|

| Starting Materials | Maleic anhydride, aniline derivatives | Dichloroquinoline derivatives |

| Reaction Conditions | High temperature (130–180°C), polyphosphoric acid | High pressure CO (20 atm), Pd catalyst, 140–150°C |

| Key Reagents | Dimethylformamide dimethyl acetal, POCl₃ | Triphenylphosphine, PdCl₂, CO |

| Product Isolation | Precipitation after acidification | Column chromatography and precipitation |

| Yield and Purity | High yields (~74% for intermediates) | Moderate yields, requires purification |

| Scalability | Suitable for bulk synthesis | Requires specialized equipment (autoclave) |

| Versatility | Adaptable to various quinoline dicarboxylic acids | Effective for substituted quinolines |

Research Findings and Notes

- The oxidation and cyclization method benefits from the availability of maleic anhydride and aniline, which are inexpensive and readily available, making it industrially attractive.

- The palladium-catalyzed route allows for selective functionalization and incorporation of substituents, enabling synthesis of diverse quinoline derivatives.

- Both methods require careful control of reaction parameters such as temperature, solvent, and reagent stoichiometry to optimize yield and purity.

- The cyclization step involving polyphosphoric acid is critical for ring closure and formation of the quinoline core.

- Hydrolysis and acidification steps are essential for isolating the free acid form of this compound.

Chemical Reactions Analysis

Types of Reactions: Quinoline-3,6-dicarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form quinolinic acid derivatives.

Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.

Substitution: Electrophilic substitution reactions can introduce different functional groups into the quinoline ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide, and ozone are commonly used oxidizing agents.

Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: Halogens, nitrating agents, and sulfonating agents are frequently used in substitution reactions.

Major Products Formed:

Oxidation: Quinolinic acid and its derivatives.

Reduction: Quinoline-3,6-dimethanol and quinoline-3,6-dialdehyde.

Substitution: Halogenated, nitrated, and sulfonated quinoline derivatives.

Scientific Research Applications

Quinoline-3,6-dicarboxylic acid has numerous applications in scientific research:

Chemistry: It serves as a precursor for the synthesis of various quinoline derivatives used in organic synthesis and catalysis.

Biology: The compound is used in the study of enzyme inhibition and as a ligand in coordination chemistry.

Medicine: Quinoline derivatives are explored for their potential as antimicrobial, antiviral, and anticancer agents.

Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of quinoline-3,6-dicarboxylic acid involves its interaction with specific molecular targets. For instance, in biological systems, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound can also form complexes with metal ions, which can influence various biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The following table compares Quinoline-3,6-dicarboxylic acid with structurally related dicarboxylic acid derivatives:

Key Research Findings

- Metal Coordination: this compound forms stable complexes with lanthanides and transition metals due to its rigid, planar structure and dual carboxylate groups. This contrasts with pyridine-2,6-dicarboxylic acid (PDC), which also exhibits strong chelation but lacks the extended conjugation of quinoline, reducing its utility in photovoltaics .

- Its dicarboxylate groups may instead target enzymes like DHDPS or MMPs, similar to pyrimidine-4,6-dicarboxylic acid .

- Photovoltaic Applications: Quinoline derivatives like Q19 (4-carboxy-2-pyridylquinoline) demonstrate enhanced light absorption and charge transfer in dye-sensitized solar cells. The 3,6-dicarboxylate substitution in this compound could further improve electron delocalization compared to mono-carboxylated quinolones .

- Enzyme Inhibition: Pyridine-2,6-dicarboxylic acid (PDC) acts as a competitive inhibitor of ACMSD (Ki = 58 nM), while this compound’s larger aromatic system may offer unique binding modes for related enzymes .

Physicochemical Properties

- Solubility: The dual carboxylic acid groups in this compound enhance water solubility compared to mono-carboxylated quinolines (e.g., quinolone-3-carboxylic acid) .

- Acidity: Pyridine-based dicarboxylic acids (e.g., PDC) exhibit lower pKa values (~1.5–2.5) due to the electron-withdrawing pyridine ring, whereas quinoline derivatives may have slightly higher pKa values owing to reduced electron deficiency .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.